One method involves the initial nitration of a suitable pyridine precursor, followed by chlorination and N-alkylation to introduce the desired substituents. Subsequent reduction of the nitro group and cyclization of the resulting amine with a carbonyl source, such as phosgene or a phosgene equivalent, yields the imidazopyridinone core structure [].
Another approach utilizes a palladium-catalyzed coupling reaction under Buchwald conditions to introduce the alkylamino group []. This method offers a more efficient route for synthesizing derivatives with various substituents on the imidazopyridinone core.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution: The chlorine atom at the 5-position of the pyridine ring can undergo nucleophilic aromatic substitution reactions with various nucleophiles. This reaction enables the introduction of a wide range of substituents, tailoring the properties of the molecule for specific applications [, ].
N-Alkylation: The nitrogen atoms in the imidazole and pyridine rings can undergo N-alkylation reactions with alkyl halides or other alkylating agents. This reaction allows for the introduction of alkyl chains with varying lengths and functionalities, further diversifying the structure of the molecule [].
Mechanism of Action
The exact mechanism of interaction can vary depending on the target and the specific structural features of the molecule. For example, its electron-withdrawing groups might facilitate interactions with electron-rich regions of target proteins, while the planar structure may enable intercalation into DNA [].
Applications
Medicinal Chemistry: This compound serves as a scaffold for developing novel therapeutic agents targeting various diseases [, ]. It has shown potential as a starting point for designing inhibitors of enzymes, such as ecto-nucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) [], poly(ADP-ribose) polymerase (PARP) [], and bacterial Lumazine synthase []. Its derivatives have also been explored as modulators of chemokine receptors [].
Compound Description: Milrinone is a potent and selective inhibitor of phosphodiesterase 3 (PDE3), an enzyme responsible for degrading cyclic adenosine monophosphate (cAMP). This inhibition leads to an increase in intracellular cAMP levels, which in turn promotes cardiac muscle contractility and vasodilation. Milrinone is used clinically as an inotropic agent for the treatment of acute heart failure.
Compound Description: This compound is another potent inhibitor of cAMP PDE3, exhibiting activity in the nanomolar range.
Relevance: While containing a thiazolo[4,5-b]pyridine core instead of the imidazo[4,5-b]pyridine core of 5-chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one, this compound shares the same 5-methyl and 6-(4-pyridinyl) substitution pattern. This highlights the potential importance of these substituents for PDE3 inhibitory activity and suggests the exploration of similar substitution patterns on the target compound.
Compound Description: This compound is a potent inhibitor of cAMP PDE3 with nanomolar activity.
Relevance: Although this compound belongs to the 1,8-naphthyridin-2(1H)-one class, it shares the 7-methyl and 6-(4-pyridinyl) substituents with the previously mentioned thiazolo[4,5-b]pyridine derivative. This further emphasizes the potential significance of these substituents for PDE3 inhibition and suggests their potential application to the imidazo[4,5-b]pyridine core of 5-chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one.
Compound Description: This series of compounds acts as selective negative allosteric modulators of the GluN2B subunit of N-methyl-D-aspartate receptors. They are targeted for the treatment of mood disorders.
Relevance: This series shares the 1,3-dihydro-imidazo[4,5-b]pyridin-2-one core with 5-chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one and both have a methyl group at position 3. This series demonstrates the versatility of the imidazo[4,5-b]pyridin-2-one scaffold for targeting different therapeutic areas by modifying substituents, suggesting possibilities for further exploration of the target compound.
Compound Description: These are dihalogenated derivatives of 2,3-dihydro-1H-imidazo[4,5-b]pyridin-2-one, formed via chlorination or bromination in acetic acid.
Relevance: These compounds highlight the susceptibility of the imidazo[4,5-b]pyridin-2-one core to halogenation, particularly at positions 5 and 6. This information is relevant to 5-chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one as it already bears a chlorine atom at position 5. Further halogenation at position 6 could be explored to investigate its effects on the compound's biological activity.
Compound Description: These are iodinated derivatives of 2,3-dihydro-1H-imidazo[4,5-b]pyridin-2-one, specifically substituted at position 6, prepared through reaction with ICl.
Relevance: The selective iodination at position 6 demonstrates the possibility of introducing iodine into the imidazo[4,5-b]pyridin-2-one core. This could be relevant for 5-chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one as introducing iodine, a larger halogen, could influence the compound's properties.
Compound Description: This compound is a derivative of 2,3-dihydro-1H-imidazo[4,5-b]pyridin-2-one with methyl groups at positions 1 and 3, and an iodine atom at position 6. It undergoes chlorine substitution at position 5 with concurrent replacement of iodine by chlorine during chlorination.
Relevance: This compound highlights the possibility of halogen exchange reactions on the imidazo[4,5-b]pyridin-2-one core, especially under chlorination conditions. This is pertinent to 5-chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one as the chlorine atom at position 5 could potentially be replaced by other halogens under appropriate reaction conditions, leading to further structural diversification.
Compound Description: This compound is a potent inhibitor of ecto-nucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) at both molecular and cellular levels. It shows superior selectivity towards metastatic breast cancer cells (4T1) over normal cells (LO2 and 293T) and is considered a potential candidate for metastatic breast cancer therapy.
Relevance: While structurally distinct from 5-chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one, this compound exemplifies the biological activity that can be achieved by incorporating the imidazo[4,5-b]pyridine motif into a larger molecular framework. This suggests further exploration of hybridizing the target compound with other pharmacophores to target ENPP1 or other therapeutic targets.
Compound Description: BYK49187 is a potent inhibitor of human PARP-1 activity, exhibiting activity in both cell-free and cellular assays in vitro. It also reduces myocardial infarct size in vivo, making it a valuable tool for investigating PARP-1-mediated effects.
Relevance: While this compound features a fused imidazoquinolinone core instead of the imidazo[4,5-b]pyridine core of 5-chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one, both compounds contain an imidazole moiety and share the presence of a methyl group on that imidazole ring. This structural similarity suggests a possible connection in their binding interactions with biological targets and highlights the potential for exploring fused ring systems based on the target compound's core structure.
Compound Description: This compound is useful as a prophylactic or therapeutic agent for schizophrenia and related disorders.
Relevance: This compound incorporates two imidazo[4,5-b]pyridin-2-one units, one of which is 3-methyl substituted, similar to 5-chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one. This dimeric structure highlights the potential for developing dimeric analogs of the target compound and exploring their potential biological applications, especially in the context of schizophrenia treatment.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.